![molecular formula C18H21N3OS B2896981 2-[6-(4-Ethylphenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone CAS No. 893982-41-7](/img/structure/B2896981.png)
2-[6-(4-Ethylphenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone
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Overview
Description
2-[6-(4-Ethylphenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of pyridazine derivatives and has shown promising results in various studies.
Scientific Research Applications
Synthesis and Anticancer Activity
The synthesis of new series of pyridazinone derivatives, including structures similar to 2-[6-(4-Ethylphenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone, has been explored for potential anticancer activities. Through molecular docking studies, these compounds have demonstrated significant in-vitro antioxidant activity, which could be indicative of their utility in cancer therapy. The synthesis involves esterification, hydrazine hydrate reaction, and cyclization processes, with structure confirmation via FT-IR and NMR spectroscopy (Mehvish & Kumar, 2022).
Cytotoxic Activity
Research into novel thiopyrimidine derivatives derived from similar compounds has shown cytotoxic activity against various cancer cell lines. These compounds have been characterized by NMR, IR, and mass spectroscopies, with their molecular structures further confirmed by single-crystal X-ray diffraction. Their cytotoxicity was evaluated against human umbilical vein endothelial cells (HUVEC) and HeLa, K562, and CFPAC cancer cell lines, revealing significant potential as cancer therapeutic agents (Stolarczyk et al., 2018).
Synthesis of Thienopyridines
A three-step synthesis procedure has been developed for 3-aryl-2-sulfanylthienopyridines, which are related to the chemical structure of interest. This procedure involves the substitution of halo groups with (sulfanylmethyl)sulfanyl groups, treatment with LDA, and dehydration with SOCl2. These compounds could serve as intermediates for further chemical transformations and have potential applications in material science and pharmacology (Kobayashi et al., 2013).
Antimicrobial Activities
The synthesis of thiazoles and their fused derivatives, starting from compounds structurally similar to 2-[6-(4-Ethylphenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone, has shown promising antimicrobial activities. These activities were evaluated against bacterial isolates such as Escherichia coli and Xanthomonas citri, as well as against fungal isolates like Aspergillus fumigatus, Rhizoctonia solani, and Fusarium oxysporum, highlighting their potential in developing new antimicrobial agents (Wardkhan et al., 2008).
Mechanism of Action
Target of Action
It’s known that pyridazinone derivatives, which this compound is a part of, have been associated with a wide range of pharmacological activities . They have been utilized against a range of biological targets and physiological effects .
Mode of Action
It’s known that some pyridazinone derivatives have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation . This could potentially be one of the ways this compound interacts with its targets.
Biochemical Pathways
Pyridazinone derivatives have been associated with a wide range of pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Pyridazinone derivatives have been associated with a wide range of pharmacological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
properties
IUPAC Name |
2-[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3OS/c1-2-14-5-7-15(8-6-14)16-9-10-17(20-19-16)23-13-18(22)21-11-3-4-12-21/h5-10H,2-4,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLBGZMVZBQWVOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[6-(4-Ethylphenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone |
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